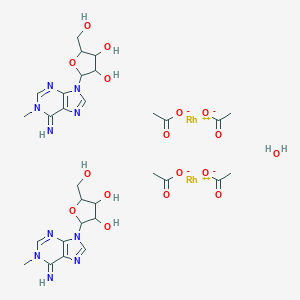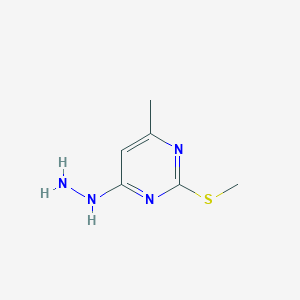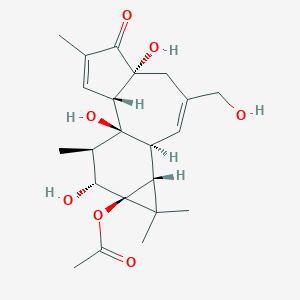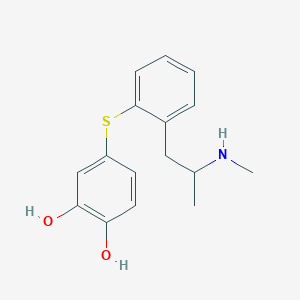
4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol, also known as MBDB, is a psychoactive drug that belongs to the phenethylamine class. It is structurally similar to MDMA (ecstasy) and has been used as a recreational drug due to its euphoric and empathogenic effects. However,
Wirkmechanismus
4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol acts on the central nervous system by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. It also binds to serotonin receptors and inhibits the reuptake of serotonin, leading to increased levels of the neurotransmitter in the brain. These effects contribute to the drug's euphoric and empathogenic effects.
Biochemische Und Physiologische Effekte
4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and sweating. It can also cause changes in body temperature and appetite. In the brain, 4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol has been shown to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. It can also reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol has several advantages for lab experiments, including its ability to increase the release of neurotransmitters and its neuroprotective effects. However, its recreational use and potential for abuse may limit its use in research settings. Additionally, the lack of standardized dosing and potential side effects may make it difficult to use in controlled experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol. One area of interest is its potential therapeutic uses in the treatment of depression and anxiety disorders. Additionally, further research is needed to understand the mechanisms underlying its neuroprotective effects. Finally, more studies are needed to determine the safety and efficacy of 4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol in controlled clinical trials.
Synthesemethoden
4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol can be synthesized from 2-bromo-4-methylthiophenol and 1-(2-bromoethyl)-2-methylamino-propane via a nucleophilic substitution reaction. The resulting intermediate is then reduced to 4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol has been studied for its potential therapeutic uses, particularly in the treatment of depression and anxiety disorders. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which can improve mood and reduce anxiety. Additionally, 4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol has been studied for its neuroprotective effects, as it can reduce oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
128959-11-5 |
|---|---|
Produktname |
4-((2-(2-(Methylamino)propyl)phenyl)thio)-1,2-benzenediol |
Molekularformel |
C16H19NO2S |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
4-[2-[2-(methylamino)propyl]phenyl]sulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C16H19NO2S/c1-11(17-2)9-12-5-3-4-6-16(12)20-13-7-8-14(18)15(19)10-13/h3-8,10-11,17-19H,9H2,1-2H3 |
InChI-Schlüssel |
ILLAPBZUXFDMBV-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1SC2=CC(=C(C=C2)O)O)NC |
Kanonische SMILES |
CC(CC1=CC=CC=C1SC2=CC(=C(C=C2)O)O)NC |
Synonyme |
4-[2-(2-methylaminopropyl)phenyl]sulfanylbenzene-1,2-diol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



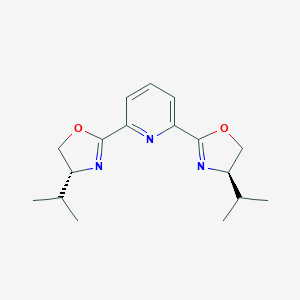
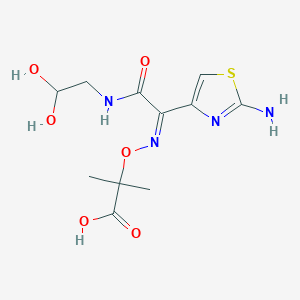
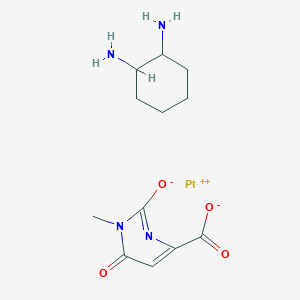
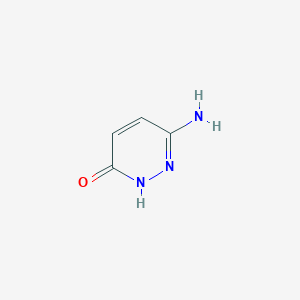
![Ethyl [(3-amino-2-pyridinyl)oxy]acetate](/img/structure/B159418.png)
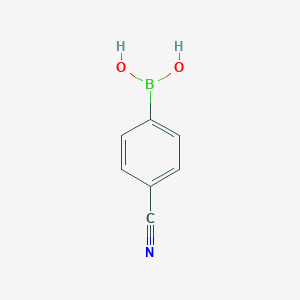
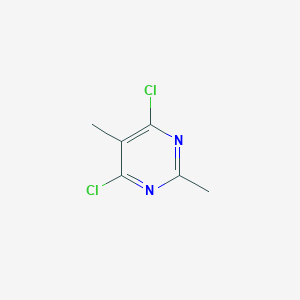
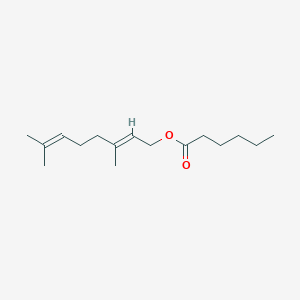
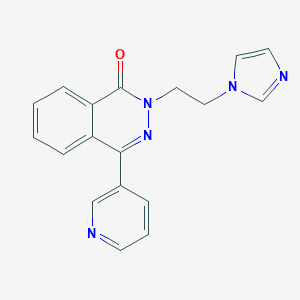
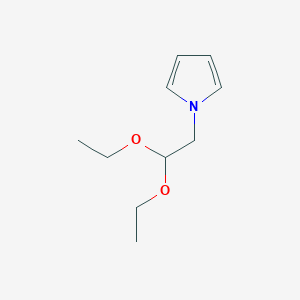
![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)
